molecular formula C15H13NO3 B12583775 1,4-Benzenediol, 2-(5-methoxy-1H-indol-3-yl)- CAS No. 647862-31-5

1,4-Benzenediol, 2-(5-methoxy-1H-indol-3-yl)-

Cat. No.: B12583775
CAS No.: 647862-31-5
M. Wt: 255.27 g/mol
InChI Key: RHTVVQOXQMUWTP-UHFFFAOYSA-N
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Description

1,4-Benzenediol, 2-(5-methoxy-1H-indol-3-yl)- is a synthetic chemical compound of interest in pharmaceutical and bioorganic research. This molecule features a hybrid structure combining a 1,4-benzenediol (hydroquinone) core with a 5-methoxy-1H-indole moiety. The 1,4-benzenediol unit is a known pharmacophore, while indole derivatives are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities . Based on its structural features, this compound is a candidate for research in developing novel therapeutic agents. Potential research applications include investigating its role as an anti-inflammatory or antiplatelet agent, given that similar indole-based structures have demonstrated such activity . Researchers can also explore its potential as a key intermediate in the synthesis of more complex molecules for probing biological pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referencing the available safety data.

Properties

CAS No.

647862-31-5

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)benzene-1,4-diol

InChI

InChI=1S/C15H13NO3/c1-19-10-3-4-14-11(7-10)13(8-16-14)12-6-9(17)2-5-15(12)18/h2-8,16-18H,1H3

InChI Key

RHTVVQOXQMUWTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3=C(C=CC(=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1,4-Benzenediol, 2-(5-methoxy-1H-indol-3-yl)-, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .

Industrial Production Methods

Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediol, 2-(5-methoxy-1H-indol-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

1,4-Benzenediol, 2-(5-methoxy-1H-indol-3-yl)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in various biological processes and its potential as a bioactive compound.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, microbial infections, and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 1,4-Benzenediol, 2-(5-methoxy-1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological activities. For instance, it may act as an inhibitor or activator of enzymes, modulate signal transduction pathways, or interact with DNA and RNA .

Comparison with Similar Compounds

Substituent Effects on Hydroquinone Derivatives

Hydroquinone derivatives vary widely in biological activity and physicochemical properties depending on substituent type and position. Key analogs include:

Compound Name Substituent Key Properties/Sources Reference
1,4-Benzenediol (Hydroquinone) None Antioxidant, precursor in polymer synthesis, cytotoxic at high doses .
Geranylhydroquinone Prenyl (terpenoid) chain Antioxidant, isolated from marine tunicates; inhibits lipid peroxidation .
2-tert-Butyl-1,4-benzenediol (TBHQ) tert-Butyl group Synthetic antioxidant (food preservative); high thermal stability .
2,3,5-Trimethyl-1,4-benzenediol Methyl groups Degradation product of vaping liquids; moderate stability at high temperatures .
2-(5-Methoxy-1H-Indol-3-Yl)-1,4-Benzenediol 5-Methoxyindole Hypothesized antioxidant/neuroprotective activity; indole may enhance receptor binding. N/A

Key Observations :

  • Electron-Donating Groups : Methoxy (as in the 5-methoxyindole substituent) and prenyl groups enhance antioxidant capacity by stabilizing radical intermediates .
  • Bulkiness : Bulky substituents like tert-butyl (TBHQ) improve lipid solubility and thermal stability but may reduce bioavailability .

Comparison with Indole-Containing Compounds

The 5-methoxyindole group is found in bioactive molecules, though its combination with hydroquinone is rare:

Compound Name Backbone Structure Bioactivity/Applications Reference
5-MeO-MALT Ethylamine-linked indole Psychoactive tryptamine derivative .
Benzyl (4R,5R)-5-(1H-Indol-3-Yl)-... Pyrrole-indole hybrid Synthetic intermediate for asymmetric catalysis .
2-(5-Methoxy-1H-Indol-3-Yl)-1,4-Benzenediol Hydroquinone-indole hybrid Potential dual antioxidant and receptor-targeting roles. N/A

Key Observations :

  • The methoxy group at the indole 5-position enhances metabolic stability and membrane permeability .
  • Hydroquinone-indole hybrids may synergize redox activity (from hydroquinone) with receptor affinity (from indole), a strategy seen in anticancer agents like indolequinones .

Biological Activity

1,4-Benzenediol, 2-(5-methoxy-1H-indol-3-yl)-, also known as a methoxy-substituted indole derivative, has garnered attention due to its unique structural features that combine properties of both benzenediol and indole. This compound has potential applications in various biological contexts, including antimicrobial and anticancer activities.

Chemical Structure

The compound is characterized by a benzene ring substituted with hydroxyl groups at the 1 and 4 positions and a methoxy-substituted indole moiety at the 2 position. This structure is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,4-benzenediol exhibit significant antimicrobial properties. For instance, compounds similar to 1,4-benzenediol, including those with indole structures, have demonstrated activity against various pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. A study highlighted that certain synthesized compounds showed minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMIC (μg/mL)
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSA ATCC 433000.98
Indolylquinazolinone 3k Staphylococcus aureus3.90
Indolylquinazolinone 3k Candida albicans7.80

Anticancer Activity

The anticancer properties of indole derivatives are well-documented. Compounds related to 1,4-benzenediol have been shown to suppress the growth of cancer cell lines preferentially over non-cancerous cells. For example, specific analogs demonstrated significant antiproliferative activity against A549 lung cancer cells .

Table 2: Anticancer Activity of Indole Derivatives

Compound NameCancer Cell LineIC50 (μM)
Compound 3b A549 (lung cancer)Not specified
Compound 3e A549 (lung cancer)Not specified
Compound 3g A549 (lung cancer)Not specified

The biological activity of 1,4-benzenediol derivatives is attributed to their ability to interact with various biological targets. Molecular docking studies suggest that these compounds can bind effectively to proteins involved in critical cellular processes such as bacterial resistance mechanisms and cancer cell proliferation .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of compounds related to 1,4-benzenediol:

  • Synthesis and Evaluation : A study synthesized multiple derivatives and assessed their antimicrobial and anticancer activities. The results indicated that certain compounds exhibited enhanced bioactivity due to structural modifications .
  • Inhibition Studies : Another investigation reported on the ability of synthesized indole derivatives to inhibit biofilm formation in Staphylococcus aureus, highlighting their potential in treating infections associated with biofilm-producing bacteria .

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